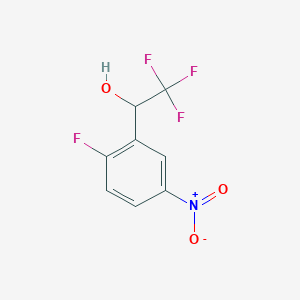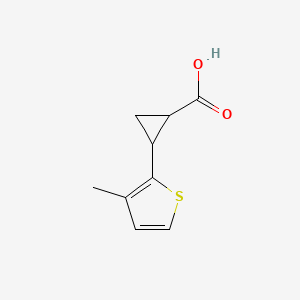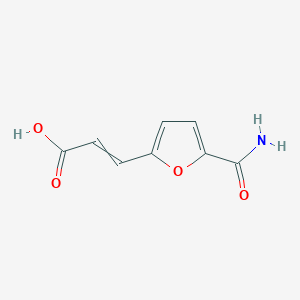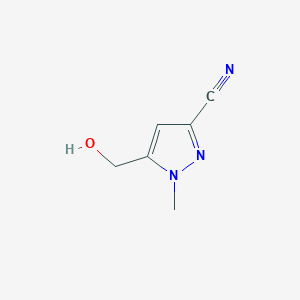![molecular formula C10H17ClN4O B15046072 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride typically involves the formation of the piperidine and pyrazole rings, followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key steps include the preparation of intermediates, their purification, and the final coupling reaction to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyrazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide
- N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide sulfate
- N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide nitrate
Uniqueness
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride is unique due to its specific combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8;/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15);1H |
InChI Key |
UHUPPPMPSWINHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)C2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B15045991.png)



![tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate](/img/structure/B15046007.png)

![(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one](/img/structure/B15046019.png)
![8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15046030.png)

![Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B15046045.png)



![4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B15046085.png)
